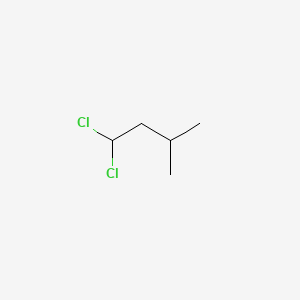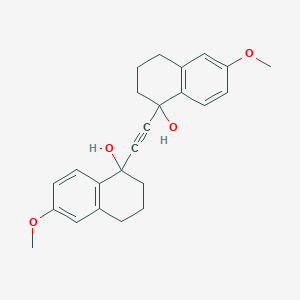
1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is a complex organic compound characterized by its unique structure, which includes two 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol units connected by an ethyne (acetylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and a suitable acetylene derivative.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NaH in DMF with alkyl halides at 0°C to room temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials science, the compound’s electronic properties, such as conjugation and electron delocalization, play a crucial role in its function as a semiconductor or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Ethyne-1,2-diylbis(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol): Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is unique due to its specific substitution pattern and the presence of an ethyne linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6321-76-2 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-[2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)ethynyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C24H26O4/c1-27-19-7-9-21-17(15-19)5-3-11-23(21,25)13-14-24(26)12-4-6-18-16-20(28-2)8-10-22(18)24/h7-10,15-16,25-26H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
MHOMBPPRCDOIMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C#CC3(CCCC4=C3C=CC(=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


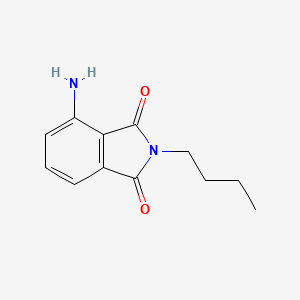
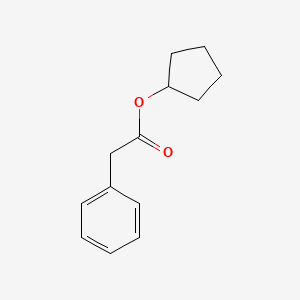
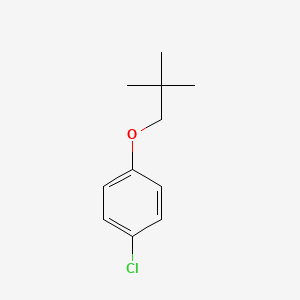
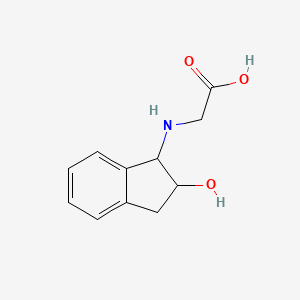
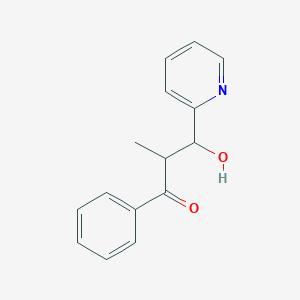
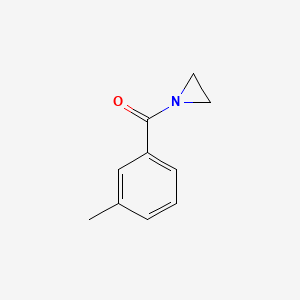
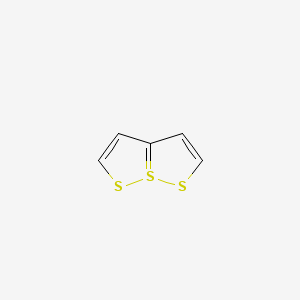

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
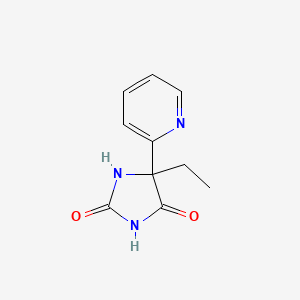
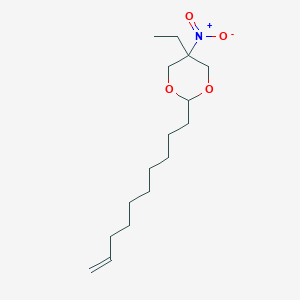
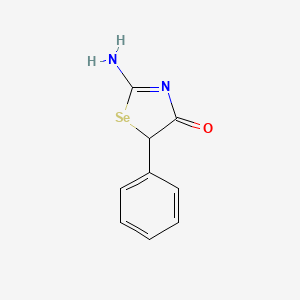
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
